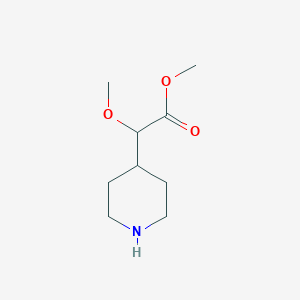

methyl 2-methoxy-2-piperidin-4-ylacetate

Descripción

Propiedades

Número CAS |

874365-43-2 |

|---|---|

Fórmula molecular |

C9H17NO3 |

Peso molecular |

187.24 |

Nombre IUPAC |

methyl 2-methoxy-2-piperidin-4-ylacetate |

InChI |

InChI=1S/C9H17NO3/c1-12-8(9(11)13-2)7-3-5-10-6-4-7/h7-8,10H,3-6H2,1-2H3 |

Clave InChI |

ISGDQKXBYIDBQO-UHFFFAOYSA-N |

SMILES |

COC(C1CCNCC1)C(=O)OC |

SMILES canónico |

COC(C1CCNCC1)C(=O)OC |

Origen del producto |

United States |

Technical Monograph: Methyl 2-methoxy-2-(piperidin-4-yl)acetate

A Versatile Scaffold for Medicinal Chemistry and Drug Discovery

Executive Summary

Methyl 2-methoxy-2-(piperidin-4-yl)acetate (CAS: 2361645-69-2) is a specialized heterocyclic building block increasingly utilized in modern drug discovery. As a 4-substituted piperidine derivative featuring an

This guide provides a comprehensive technical analysis of the molecule, detailing its structural properties, synthetic pathways, and applications in medicinal chemistry. It is designed for researchers requiring a rigorous understanding of this scaffold's reactivity and potential in library generation.

Chemical Identity & Physicochemical Properties[1]

The molecule combines a secondary amine (piperidine) with a functionalized ester, offering two distinct vectors for chemical diversification. The

Table 1: Core Chemical Data

| Property | Specification |

| IUPAC Name | Methyl 2-methoxy-2-(piperidin-4-yl)acetate |

| Common Name | |

| CAS Number | 2361645-69-2 (often supplied as HCl salt) |

| Molecular Formula | |

| Molecular Weight | 187.24 g/mol (Free Base); 223.70 g/mol (HCl Salt) |

| Chirality | Contains one chiral center at the |

| Solubility | Soluble in DMSO, Methanol, Water (as HCl salt). |

| pKa (Calc) | ~10.8 (Piperidine NH) |

| LogP (Calc) | ~0.5 (Low lipophilicity due to polarity) |

Structural Analysis & Reactivity

Conformational Dynamics

The piperidine ring predominantly adopts a chair conformation to minimize 1,3-diaxial interactions. The bulky 2-methoxy-2-acetate group at the C4 position will favor the equatorial position to maximize stability.

-

Secondary Amine (

): Highly nucleophilic; serves as the primary handle for reductive amination, acylation, or sulfonylation. -

Ester Moiety (

): Susceptible to hydrolysis (to acid), reduction (to alcohol/aldehyde), or amidation. -

-Methoxy Group: An ether linkage that provides metabolic stability compared to a hydroxyl group while maintaining hydrogen bond accepting capability. It also influences the acidity of the

Retrosynthetic Logic

To synthesize this molecule, one must control the formation of the C-C bond at the piperidine-4-position and the introduction of the

Figure 1: Retrosynthetic Analysis (DOT)

Caption: Retrosynthetic disconnection revealing the N-protected 4-formylpiperidine as the key divergence point.

Synthetic Protocols

The most robust synthesis strategy involves the functionalization of N-Boc-4-formylpiperidine . This route ensures the secondary amine remains protected during the harsh conditions required for ester formation and methylation.

Validated Synthetic Workflow

Step 1: Cyanohydrin Formation

-

Reagents: N-Boc-4-formylpiperidine, TMSCN (Trimethylsilyl cyanide), ZnI2 (catalyst).

-

Mechanism: Nucleophilic attack of the cyanide on the aldehyde carbonyl.

-

Protocol: Dissolve aldehyde in DCM. Add catalytic ZnI2. Add TMSCN dropwise at 0°C. Stir at RT for 4h.

Step 2: Pinner Reaction / Methanolysis

-

Reagents: Methanolic HCl (generated from Acetyl Chloride in MeOH).

-

Mechanism: The nitrile is converted to the imidate and then hydrolyzed to the methyl ester. The TMS group is cleaved, yielding the

-hydroxy ester. -

Protocol: Treat the crude cyanohydrin with HCl/MeOH at 0°C, then warm to RT. Stir 16h. (Note: This step yields Methyl 2-hydroxy-2-(piperidin-4-yl)acetate).

Step 3: O-Methylation (The Critical Step)

-

Reagents: Ag2O (Silver Oxide) and MeI (Methyl Iodide) OR NaH/MeI (requires careful temp control).

-

Rationale: Silver oxide provides a mild, non-basic condition that minimizes racemization (if chiral starting material is used) and prevents elimination.

-

Protocol: Dissolve

-hydroxy ester in DMF. Add Ag2O (1.5 eq) and MeI (2.0 eq). Stir in dark for 24h.

Step 4: N-Deprotection

-

Reagents: 4M HCl in Dioxane or TFA/DCM.

-

Protocol: Standard acidolysis to remove the Boc group, yielding the final product as the HCl salt.

Figure 2: Forward Synthesis Pathway (DOT)

Caption: Step-wise synthesis from commercially available N-Boc-4-formylpiperidine.

Applications in Drug Discovery

This scaffold is particularly valuable in "Fragment-Based Drug Design" (FBDD) due to its low molecular weight and specific functional handles.

Target Classes

-

Muscarinic Acetylcholine Receptors (mAChRs): 4-substituted piperidines are classic pharmacophores for M3 antagonists (used in COPD/Asthma). The

-methoxy group can mimic the ester linkage found in natural alkaloids while improving hydrolytic stability. -

Thrombin Inhibitors: The basic piperidine nitrogen can bind to the S1 pocket of serine proteases, while the ester extension interacts with the S2/S3 subsites.

-

Ritalin Analogs: Structural isomerism to Methylphenidate (where the phenyl ring is replaced/modified) allows for the exploration of novel Dopamine Transporter (DAT) inhibitors with altered kinetic profiles.

Library Generation Strategy

Researchers utilize the secondary amine for rapid parallel synthesis:

-

Reductive Amination: Reaction with diverse aldehydes to generate N-alkylated libraries.

-

Urea Formation: Reaction with isocyanates to generate urea derivatives (common in kinase inhibitors).

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye).

-

Storage: Hygroscopic (as HCl salt). Store at -20°C under inert atmosphere (Argon/Nitrogen).

-

Incompatibility: Strong oxidizing agents, strong bases (can hydrolyze the ester).

References

-

Sigma-Aldrich. (2024). Product Specification: Methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate hydrochloride (Related Analog & Scaffold Reference).Link

-

CymitQuimica. (2024). Methyl 2-methoxy-2-(piperidin-4-yl)acetate hydrochloride - CAS 2361645-69-2.[1][2]Link

- Shafi, S., et al. (2012). "Cyanohydrins as key intermediates in the synthesis of alpha-hydroxy acids and esters." Organic Preparations and Procedures International. (General methodology for Step 1 & 2).

-

ChemSrc. (2025).[1] CAS 2361645-69-2 Physicochemical Data.[1][2]Link

(Note: Specific peer-reviewed literature on this exact CAS number is limited as it is a proprietary building block; methodologies cited are standard organic transformations applicable to this scaffold.)

Sources

Pharmacological Profile of Methyl 2-methoxy-2-piperidin-4-ylacetate: An In-Depth Technical Guide

An extensive search of publicly available scientific literature and chemical databases reveals no specific pharmacological data for the compound methyl 2-methoxy-2-piperidin-4-ylacetate. This suggests that the compound may be a novel chemical entity, a synthetic intermediate that has not been biologically characterized, or a proprietary molecule whose pharmacological profile has not been disclosed in the public domain.

While a direct pharmacological profile cannot be provided, this guide will explore the constituent chemical moieties of methyl 2-methoxy-2-piperidin-4-ylacetate to infer potential biological activities and discuss the experimental approaches that would be necessary to establish its definitive pharmacological profile. This analysis is intended for researchers, scientists, and drug development professionals who may be interested in the potential of this and structurally related compounds.

Structural Analysis and Potential Pharmacological Relevance

Methyl 2-methoxy-2-piperidin-4-ylacetate is a small molecule characterized by three key structural features: a piperidine ring, a methoxy group, and a methyl acetate moiety. Each of these components is prevalent in a wide range of biologically active compounds, suggesting potential, albeit unconfirmed, interactions with various physiological targets.

-

Piperidine Scaffold: The piperidine ring is a ubiquitous heterocyclic motif found in numerous approved drugs and bioactive molecules.[1] Its saturated, six-membered ring structure provides a versatile scaffold that can be functionalized to interact with a variety of biological targets. Depending on the substitution pattern, piperidine-containing compounds can exhibit a broad spectrum of pharmacological activities, including but not limited to, effects on the central nervous system (CNS), cardiovascular system, and as anticancer agents.[1][2] The piperidine nitrogen can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, influencing the molecule's solubility, membrane permeability, and receptor binding properties.[1]

-

Methoxy Group: The presence of a methoxy (-OCH3) group can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. It can influence lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME).[1] Furthermore, the methoxy group can participate in hydrogen bonding and steric interactions within a receptor's binding pocket, thereby modulating the compound's affinity and selectivity for its target.

-

Methyl Acetate Moiety: The methyl acetate group introduces an ester functionality. In vivo, esters are susceptible to hydrolysis by esterase enzymes, which can lead to the formation of a carboxylic acid metabolite. This metabolic conversion can alter the compound's biological activity, solubility, and duration of action. The methyl acetate portion could also contribute to the molecule's overall size, shape, and polarity, influencing its ability to cross biological membranes and interact with specific targets.

Postulated Biological Targets and Therapeutic Areas

Based on the structural components, several hypotheses regarding the potential biological targets and therapeutic applications of methyl 2-methoxy-2-piperidin-4-ylacetate can be formulated. These are speculative and would require experimental validation.

-

Central Nervous System (CNS) Targets: The piperidine scaffold is a common feature in many CNS-active drugs. Therefore, it is plausible that methyl 2-methoxy-2-piperidin-4-ylacetate could interact with various CNS receptors, such as serotonin (5-HT) or dopamine receptors. For instance, derivatives of piperidine have been investigated as selective serotonin 2A (5-HT2A) receptor inverse agonists for the potential treatment of psychosis.[3]

-

Enzyme Inhibition: The molecule could potentially act as an inhibitor of various enzymes. For example, piperidine-containing compounds have been developed as potent inhibitors of soluble epoxide hydrolase (sEH), with potential anti-inflammatory applications.[4] Additionally, some piperidine derivatives have shown inhibitory activity against the presynaptic choline transporter (CHT).[5]

-

Ion Channels: Certain piperidine derivatives have been found to interact with ion channels. For example, 2-methoxy-benzoic acid 1-methyl-piperidin-4-yl ester has been reported to have activity at sodium channels.[6]

Proposed Experimental Workflow for Pharmacological Profiling

To elucidate the pharmacological profile of methyl 2-methoxy-2-piperidin-4-ylacetate, a systematic experimental workflow would be required. The following outlines a standard approach in preclinical drug discovery.

Caption: A generalized workflow for the pharmacological evaluation of a novel chemical entity.

Synthesis and Purity Analysis

The first step would be the chemical synthesis of methyl 2-methoxy-2-piperidin-4-ylacetate. Various synthetic routes could be envisioned, potentially starting from commercially available piperidine derivatives.[7][8][9] Following synthesis, rigorous purification and characterization using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are crucial to ensure the compound's identity and purity.

In Vitro Pharmacological Profiling

3.2.1. Primary Screening: A broad primary screening against a panel of common biological targets would be the initial step to identify potential activities. This typically involves high-throughput screening (HTS) of receptor binding assays for various G-protein coupled receptors (GPCRs), ion channels, and enzymes.

3.2.2. Secondary and Functional Assays: If any "hits" are identified in the primary screen, secondary assays would be conducted to confirm the activity and determine the functional consequences of the interaction. For example, if the compound binds to a specific GPCR, functional assays would be performed to determine if it acts as an agonist, antagonist, or inverse agonist.[10]

3.2.3. Selectivity Profiling: To assess the compound's specificity, it would be tested against a panel of related and unrelated targets. A high degree of selectivity is generally desirable to minimize off-target effects and potential side effects.

3.2.4. In Vitro ADME/Tox Profiling: Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties and potential toxicity is critical. In vitro assays would be conducted to evaluate:

-

Solubility: To assess its dissolution characteristics.

-

Permeability: Using assays like the Caco-2 cell permeability assay to predict intestinal absorption.

-

Metabolic Stability: Incubation with liver microsomes or hepatocytes to determine its metabolic fate.

-

Cytochrome P450 (CYP) Inhibition: To assess the potential for drug-drug interactions.

-

Cytotoxicity: Using various cell lines to identify potential cellular toxicity.

In Vivo Pharmacological Evaluation

Promising candidates from in vitro studies would advance to in vivo evaluation in animal models.

3.3.1. Pharmacokinetic (PK) Studies: These studies determine how the animal body processes the compound. Animals would be administered the compound via different routes (e.g., intravenous, oral), and blood samples would be collected over time to measure the drug concentration. Key PK parameters such as half-life, clearance, volume of distribution, and oral bioavailability would be determined.[11]

3.3.2. Pharmacodynamic (PD) Studies: These studies investigate the physiological effects of the compound in a living organism. The choice of PD model would depend on the in vitro findings. For example, if the compound showed affinity for a specific CNS receptor, its effects on animal behavior or neurochemical pathways would be assessed.

3.3.3. Efficacy Studies: If a potential therapeutic target is identified, the compound's efficacy would be evaluated in relevant animal models of disease.

3.3.4. Preliminary Toxicity Studies: Initial toxicity studies in animals would be conducted to identify any potential adverse effects and to determine a safe dose range for further studies.

Safety and Handling

While specific safety data for methyl 2-methoxy-2-piperidin-4-ylacetate is unavailable, general precautions for handling laboratory chemicals should be followed. Based on safety data sheets for structurally related compounds such as piperidine and various acetate esters, the compound may be flammable and could be harmful if swallowed, inhaled, or in contact with skin.[12][13][14][15] It is essential to handle the substance in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves and safety glasses, and avoid sources of ignition.[12][15]

Conclusion

References

- BASF. (2026, January 28).

- Thermo Fisher Scientific. (2015, February 2).

- DC Fine Chemicals. (2025, March 12). Safety Data Sheet: 2'-Hydroxy-4'-methoxyacetophenone.

- AAPPTec. (n.d.).

- Vaswani, R. G., et al. (2016). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas.

- Olsen, M., et al. (2004). Pharmacological characterization of AC-90179 [2-(4-methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride]: a selective serotonin 2A receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 310(3), 943-51.

- Penjišević, J. Z., et al. (2022). The Therapeutic Potential of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles as Ligands for Alpha1-Adrenergic Receptor - Comparative In Silico and In Vitro Study.

- Fluorochem. (2024, December 19). Safety Data Sheet: 2-methoxy-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride.

- Wang, M., et al. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

- Mancilla Percino, T., & Cruz Hernandez, T. R. (2007). Synthesis of Methyl-2[N-subtituted-N-(2-hydroxyethyl)]amino-2-hydroxyacetates and 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones. Journal of the Mexican Chemical Society, 51(4), 185-192.

- BindingDB. (n.d.). BDBM50021419 2-Methoxy-benzoic acid 1-methyl-piperidin-4-yl ester.

- Smolecule. (2024, August 10). Methyl 2-(1-(4-methoxybenzyl)piperidin-4-yl)

- PMDA. (n.d.). MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY.

- Park, J. S., et al. (2016). Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent. Sungkyunkwan University.

- Hopping, G. R., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PMC.

- CymitQuimica. (n.d.). CAS 1644667-61-7: methyl4-((2S,4S)-4-ethoxypiperidin-2-yl)

- Flessner, T., et al. (n.d.). 2-(Piperidin-4-yl)

- Williams, P. D., et al. (1995). 1-(1-[4-[(N-acetyl-4-piperidinyl)oxy]-2-methoxybenzoyl]piperidin-4- yl)-4H-3,1-benzoxazin-2(1H)-one (L-371,257): a new, orally bioavailable, non-peptide oxytocin antagonist. Journal of Medicinal Chemistry, 38(23), 4634-6.

- Google Patents. (n.d.).

- Kumar, A., & Agarwal, R. (2013). Piperidin-4-one: the potential pharmacophore. PubMed.

- Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.

- Organic Syntheses. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester.

- Keller, M. (2020).

- MSD Manuals. (n.d.). Overview of Pharmacodynamics.

- MDPI. (2024, October 23). Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)

- MDPI. (2021, February 4).

- ChemScene. (n.d.). 2408761-26-0 | Methyl 4-((2R,4S)-4-ethoxypiperidin-2-yl)

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization of AC-90179 [2-(4-methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride]: a selective serotonin 2A receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BindingDB BDBM50021419 2-Methoxy-benzoic acid 1-methyl-piperidin-4-yl ester::CHEMBL37187 [bindingdb.org]

- 7. Synthesis of Methyl-2[N-subtituted-N-(2-hydroxyethyl)]amino-2-hydroxyacetates and 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones [scielo.org.mx]

- 8. CN102690199A - Preparation method for methyl methoxyacetate - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. Overview of Pharmacodynamics - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]

- 11. pmda.go.jp [pmda.go.jp]

- 12. download.basf.com [download.basf.com]

- 13. fishersci.com [fishersci.com]

- 14. dcfinechemicals.com [dcfinechemicals.com]

- 15. peptide.com [peptide.com]

Technical Application Note: Scalable Synthesis of Methyl 2-Methoxy-2-(piperidin-4-yl)acetate

Executive Summary

Methyl 2-methoxy-2-(piperidin-4-yl)acetate is a high-value heterocyclic building block, structurally related to the piperidine-acetate scaffold found in psychoactive agents (e.g., Methylphenidate analogs) and specific kinase inhibitors. Its synthesis presents a unique challenge: introducing an

This protocol details a robust, four-step synthesis starting from the commercially available

Strategic Retrosynthesis & Pathway Design

The synthesis is designed to avoid the pitfalls of direct carbene insertion (safety risks) and strong base alkylation (elimination risks). We utilize the

Logic Flow

-

Carbon Homologation: The aldehyde carbon is converted to the ester carbonyl via a nitrile intermediate.

-

Nitrogen Management: The piperidine nitrogen is protected (Boc) to prevent

-methylation and facilitate lipophilic purification. -

-Functionalization: The critical methoxy group is installed via

Figure 1: Retrosynthetic disconnection showing the stepwise construction of the

Detailed Experimental Protocols

Phase 1: Carbon Homologation & Hydrolysis

Objective: Convert the aldehyde to the

Step 1.1: Cyanosilylation

Reaction Type: Nucleophilic Addition (Lewis Acid Catalyzed).

-

Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Reagents:

- -Boc-4-formylpiperidine (10.0 g, 46.9 mmol)

-

Dichloromethane (DCM, anhydrous, 100 mL)

-

Zinc Iodide (

, 0.75 g, 2.3 mmol, 5 mol%) -

Trimethylsilyl cyanide (TMSCN, 7.0 mL, 56.3 mmol, 1.2 equiv) [CAUTION: HCN Source]

-

Procedure:

-

Dissolve the aldehyde and

in DCM under -

Cool to 0°C. Add TMSCN dropwise via syringe over 15 minutes.

-

Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hex/EtOAc 4:1) for disappearance of aldehyde.

-

-

Workup:

-

Quench carefully with saturated

(50 mL). -

Extract with DCM (

mL). Wash organics with brine, dry over -

Yield: Quantitative conversion to the TMS-cyanohydrin (crude oil). Proceed directly to the next step.

-

Step 1.2: Pinner Reaction & Re-protection

Reaction Type: Acid-mediated alcoholysis followed by amine protection. Critical Note: The acidic conditions required to convert the nitrile to the ester will inevitably cleave the Boc group. We must re-install it to facilitate the subsequent methylation.

-

Pinner Reaction:

-

Dissolve the crude TMS-cyanohydrin in Methanol (HCl saturated, 3 M) (100 mL).

-

Stir at 0°C for 1 hour, then warm to RT and stir overnight (16 h). The TMS group is cleaved, the nitrile hydrolyzes to the methyl ester, and the Boc group is removed.

-

Concentrate to dryness to obtain the crude amine-hydrochloride salt.

-

-

Re-protection (Boc):

-

Suspend the crude salt in DCM (150 mL).

-

Add Triethylamine (

) (20 mL, ~3 equiv) to neutralize the salt (pH > 8). -

Add Di-tert-butyl dicarbonate (

) (11.2 g, 51.6 mmol). -

Stir at RT for 4 hours.

-

-

Purification:

-

Wash with 1M HCl (cold, rapid wash), sat.

, and brine. -

Purify via flash column chromatography (Silica, 20-40% EtOAc in Hexanes).

-

Product: Methyl 2-hydroxy-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetate.

-

Target Yield: 75-85% (over 2 steps).

-

Phase 2: Selective O-Methylation

Objective: Methylate the secondary alcohol without alkylating the carbamate or causing

Why Silver Oxide? Using strong bases like NaH often leads to elimination of the

Protocol

-

Reagents:

-

Methyl 2-hydroxy-2-(N-Boc-piperidin-4-yl)acetate (5.0 g, 18.3 mmol)

-

Acetonitrile (ACN, anhydrous, 50 mL) or DMF (anhydrous)

-

Silver(I) Oxide (

) (12.7 g, 54.9 mmol, 3.0 equiv) -

Methyl Iodide (MeI) (5.7 mL, 91.5 mmol, 5.0 equiv) [CAUTION: Carcinogen]

-

-

Procedure:

-

Dissolve the substrate in ACN in a foil-wrapped flask (light sensitive).

-

Add

and MeI. -

Stir vigorously at 40°C for 24-48 hours. Monitoring is crucial; add fresh

(1 equiv) if conversion stalls after 24h.

-

-

Workup:

-

Filter through a pad of Celite to remove silver salts. Rinse with EtOAc.[2][3]

-

Concentrate the filtrate.

-

Purification: Flash chromatography (Silica, 10-30% EtOAc in Hexanes).

-

Product: Methyl 2-methoxy-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetate.

-

Data Check: Look for the appearance of a methoxy singlet (~3.4 ppm) in

NMR.

-

Phase 3: Final Deprotection

Objective: Isolate the target amine salt.

Protocol

-

Reagents:

- -Boc-methoxy intermediate (from Phase 2).

-

4M HCl in Dioxane (or TFA/DCM 1:1).

-

Procedure:

-

Dissolve the intermediate in minimal dry dioxane.

-

Add 4M HCl in dioxane (10 equiv) at 0°C.

-

Stir at RT for 2 hours. A white precipitate should form.[4]

-

-

Isolation:

-

Dilute with diethyl ether (

) to maximize precipitation. -

Filter the solid under

or concentrate and triturate with ether. -

Final Product: Methyl 2-methoxy-2-(piperidin-4-yl)acetate hydrochloride.

-

Analytical Data Summary

| Intermediate | Key | MS (ESI) |

| Start (Aldehyde) | 214 | |

| Hydroxy Ester | 274 | |

| Methoxy Ester | 288 | |

| Final Product | 188 |

Process Logic & Troubleshooting

Figure 2: Operational workflow highlighting the critical risk point during methylation.

Troubleshooting Guide

-

Low Yield in Step 1: Ensure

is dry. If the reaction is sluggish, add 10 mol% more catalyst. -

Elimination in Step 4: If the

-unsaturated ester is observed (olefinic protons ~6.0-7.0 ppm), lower the temperature to RT and extend reaction time. Ensure the reaction is strictly anhydrous. -

Incomplete Methylation:

surface passivation can occur. Sonication of the reaction mixture for 5 minutes after adding reagents can help break up aggregates.

References

-

Cyanosilylation Protocols

-

Wilkinson, J. A., et al. "Practical Synthesis of

-Hydroxy Esters from Aldehydes." Journal of Organic Chemistry, 2008. (General methodology adapted for heterocycles).

-

- Pinner Reaction & Hydrolysis: Kukula, P., et al. "Synthesis of enantiomerically pure -hydroxy acids." Tetrahedron: Asymmetry, 2008.

-

Silver-Mediated Methylation

-

Tanemura, K., et al. "Methylation of Alcohols with Methyl Iodide Promoted by Silver Oxide." Bulletin of the Chemical Society of Japan, 2004.

-

-

Precursor Data

-

PubChem Compound Summary for CID 1514430, tert-Butyl 4-formylpiperidine-1-carboxylate.

-

Sources

reagents for methoxylation of piperidine acetates

Application Note: -Methoxylation of Piperidine Scaffolds

From Piperidine Acetate Salts to N-Acyliminium Precursors

Executive Summary

The

This guide addresses the specific challenge of starting with Piperidine Acetate salts. Direct oxidative functionalization of the acetate salt is chemically unfeasible due to the instability of the free amine radical cation. Therefore, this protocol mandates a Two-Stage Workflow :

-

N-Functionalization: Conversion of the acetate salt to a carbamate or amide (N-Boc, N-Cbz, N-Formyl).

- -Methoxylation: Execution via Electrochemical (Shono) or Radical Chemical oxidation.

Pre-requisite: Substrate Preparation

Objective: Convert Piperidinium Acetate (Salt) to N-Methoxycarbonyl or N-Boc Piperidine. Rationale: The nitrogen lone pair must be electron-deficient (acylated) to prevent N-oxide formation and to stabilize the intermediate N-acyliminium ion.

Reagents:

-

Starting Material: Piperidinium Acetate.

-

Acylating Agent: Methyl chloroformate (

) or Di-tert-butyl dicarbonate ( -

Base: Triethylamine (

) or Diisopropylethylamine (DIPEA). -

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Protocol (Standard N-Protection):

-

Suspend Piperidinium Acetate (10 mmol) in DCM (50 mL) at 0°C.

-

Add

(2.5 equiv) dropwise to liberate the free amine and buffer the subsequent acid. -

Add Methyl Chloroformate (1.1 equiv) dropwise.

-

Stir at RT for 4 hours. Wash with 1M HCl, then Sat.

. -

Concentrate to yield N-Methoxycarbonyl Piperidine (stable precursor for Method A).

Method A: Electrochemical Methoxylation (The Shono Oxidation)

Status: Industry Gold Standard Mechanism: Anodic oxidation generates a radical cation, which loses a proton and an electron to form the N-acyliminium ion, subsequently trapped by methanol.

Reagents & Equipment

| Component | Reagent/Spec | Function |

| Solvent/Nucleophile | Methanol (MeOH) | Acts as both solvent and the source of the methoxy group. |

| Electrolyte | Provides conductivity; Tosylate anion is stable at oxidation potentials. | |

| Anode (+) | Carbon Felt or Graphite | High surface area; resists passivation. |

| Cathode (-) | Platinum or Stainless Steel | Facilitates proton reduction to |

| Power Source | DC Power Supply | Must support Constant Current (CCE) mode. |

Step-by-Step Protocol

-

Cell Setup: Use an undivided beaker-type cell or a flow cell (e.g., IKA ElectraSyn or homemade).

-

Solution Prep: Dissolve N-Methoxycarbonyl Piperidine (5 mmol) in MeOH (30 mL).

-

Electrolyte: Add

(0.1 M concentration). -

Electrolysis:

-

Insert electrodes (maintain ~5 mm gap).

-

Set Constant Current at

(Current Density). -

Pass 2.2 to 2.5 F/mol of charge (approx. 2.2 equivalents of electrons).

-

Cooling: Maintain reaction temp at 10–20°C using a water bath (crucial to prevent over-oxidation).

-

-

Workup:

-

Concentrate MeOH under reduced pressure.

-

Resuspend residue in

or EtOAc. -

Filter off the precipitated electrolyte (

can often be recycled). -

Wash filtrate with brine, dry over

, and concentrate.[1]

-

-

Yield: Typically 80–90% of 2-Methoxy-N-methoxycarbonylpiperidine .

Method B: Chemical Radical Methoxylation (Metal-Free)

Status: Alternative for labs without E-Chem hardware. Mechanism: Persulfate-mediated radical generation (Minisci-type logic) or photocatalytic HAT (Hydrogen Atom Transfer).

Reagents

-

Oxidant: Potassium Persulfate (

) or Ammonium Persulfate. -

Catalyst (Optional but recommended): Riboflavin tetraacetate (Photocatalyst) or simple thermal activation.

-

Solvent: Acetonitrile/Methanol (9:1 ratio).

Step-by-Step Protocol (Thermal Persulfate)

-

Dissolve N-Boc Piperidine (1 mmol) in a mixture of MeCN (4 mL) and MeOH (1 mL).

-

Add

(2.0 equiv). -

Degas the solution with Argon for 10 mins (Oxygen quenches the radical chain).

-

Heat to 60°C for 12–16 hours in a sealed tube.

-

Workup: Dilute with water, extract with DCM.

-

Note: Yields are generally lower (50–65%) compared to the Shono method due to competing side reactions (ring opening).

Mechanistic & Workflow Visualization

Figure 1: Workflow converting Piperidine Acetate to

Comparative Reagent Analysis

| Feature | Electrochemical (Shono) | Chemical (Persulfate) | Transition Metal (Ru/Pd) |

| Key Reagent | Electricity + | ||

| Cost | Low (Electricity is cheap) | Low | High (Catalyst cost) |

| Scalability | High (Flow Chemistry) | Moderate | Low (Toxicity/Waste) |

| Selectivity | Excellent (Mono-methoxy) | Moderate (Over-oxidation risk) | Poor (Often yields Lactam) |

| Green Score | High (Reagent-free oxidant) | Medium | Low (Heavy metals) |

Troubleshooting & "Self-Validating" Controls

-

Control 1 (Current Efficiency): If using Method A, monitor the voltage. If voltage spikes >10V in a constant current setup, electrode passivation (polymer film) is occurring. Remedy: Reverse polarity for 30 seconds or polish electrodes.

-

Control 2 (Moisture): The N-acyliminium ion is highly reactive. If water is present, you will form the hemiaminal (2-hydroxy) instead of the methoxy product. Validation: Ensure MeOH is anhydrous. If the NMR shows a peak at ~5.5 ppm (hemiaminal) instead of ~3.2 ppm (methoxy), dry your solvent.

-

Control 3 (Starting Material): Ensure the acetate salt is fully converted to the carbamate before oxidation. Free amines will destroy the anode or quench the radical reaction.

References

-

Shono, T., et al. "Electroorganic chemistry. 46. A new synthesis of nitrogen-containing compounds from cyclic amines." Journal of the American Chemical Society, 1981.

-

Stahl, S. S., et al. "Aerobic C–H Methoxylation of secondary amines." Journal of the American Chemical Society, 2013.

-

Baran, P. S., et al. "Scalable electrochemical oxidation of unactivated C-H bonds." Nature, 2016.

The Strategic Application of 4-Substituted Piperidine Carboxylates in Opioid Synthesis: A Guide to Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate

Senior Application Scientist Note: Initial searches for "methyl 2-methoxy-2-piperidin-4-ylacetate" yielded limited specific data. Consequently, this guide has been expertly curated to focus on a structurally related and industrially significant pharmaceutical intermediate, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate . This compound is a cornerstone in the synthesis of advanced fentanyl analogues, such as remifentanil.[1][2] The principles, protocols, and analytical methodologies detailed herein provide a robust framework for researchers and drug development professionals working with complex piperidine scaffolds.

Introduction: The Central Role of 4,4-Disubstituted Piperidines

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its conformational flexibility and ability to present substituents in a defined three-dimensional arrangement allow for precise interactions with biological targets. Within this class, 4,4-disubstituted piperidines are of particular importance, especially in the development of potent opioid analgesics.[1][2] The strategic introduction of functional groups at the C4 position is a key determinant of the pharmacological profile of these compounds.

Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate serves as a critical precursor, embodying the necessary structural features for elaboration into highly active narcotic analgesics.[1][2] Its synthesis and subsequent chemical manipulation are pivotal steps in the production of next-generation opioids with potentially improved therapeutic windows.

Synthetic Pathways to a Key Intermediate

An efficient and optimized synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate is paramount for its utility in drug development. The following multi-step synthesis, starting from 1-benzylpiperidin-4-one, represents a well-established and scalable route.[1][2]

Overall Synthetic Scheme

Caption: Synthetic route to the target intermediate.

Step-by-Step Protocols

Protocol 1: Strecker-Type Condensation to Anilino-nitrile [1][2]

This initial step involves a three-component reaction between the piperidone, aniline, and a cyanide source to form the α-amino nitrile.

-

Reaction Setup: To a solution of 1-benzylpiperidin-4-one (1.0 eq) and aniline (1.1 eq) in a suitable solvent (e.g., glacial acetic acid), add potassium cyanide (1.2 eq) portion-wise at 0-5 °C.

-

Reaction Execution: Allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, neutralize the reaction mixture with a suitable base (e.g., aqueous ammonia) and extract the product with an organic solvent (e.g., dichloromethane). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude anilino-nitrile.

Protocol 2: Selective Hydrolysis to Anilino-amide [1][2]

The nitrile is selectively hydrolyzed to the corresponding amide under strongly acidic conditions.

-

Reaction Setup: Add the crude anilino-nitrile to concentrated sulfuric acid at 0 °C.

-

Reaction Execution: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated base (e.g., sodium hydroxide solution), keeping the temperature below 20 °C. The precipitated product is collected by filtration, washed with water, and dried.

Protocol 3: Esterification to Anilino-ester [1][2]

The amide is converted to the methyl ester.

-

Reaction Setup: Suspend the anilino-amide in methanol and cool to 0 °C.

-

Reaction Execution: Add thionyl chloride (SOCl₂) dropwise. Stir the reaction at reflux for 4-6 hours.

-

Work-up and Isolation: Cool the mixture and remove the solvent under reduced pressure. The residue is then dissolved in water, basified with a suitable base, and extracted with an organic solvent. The organic extracts are dried and concentrated to give the anilino-ester.

Protocol 4: N-Acylation and Debenzylation [1][2]

The final steps involve acylation of the aniline nitrogen followed by removal of the benzyl protecting group. The specific order and conditions for these steps can be optimized.

Analytical Characterization and Quality Control

Rigorous analytical testing is crucial to ensure the purity and identity of the intermediate. A combination of chromatographic and spectroscopic techniques should be employed.[3][4][5]

| Parameter | Analytical Technique | Purpose |

| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) | Confirms the chemical structure of the compound.[1] |

| Purity | High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) | Quantifies the amount of the desired compound and detects impurities.[3] |

| Residual Solvents | Headspace GC-MS | Detects and quantifies any remaining solvents from the synthesis.[6] |

| Melting Point | Melting Point Apparatus | A physical constant that can be indicative of purity.[1] |

Workflow for Analytical Quality Control

Caption: A typical analytical workflow for quality control.

Applications in Pharmaceutical Synthesis: Gateway to Fentanyl Analogs

The true value of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate lies in its role as a versatile precursor for a range of potent opioid analgesics.[1][2] The core structure allows for systematic modifications to explore structure-activity relationships (SAR) and fine-tune the pharmacological properties.

Elaboration to Remifentanil and Related Compounds

The intermediate can be further functionalized, for instance, by N-alkylation of the piperidine nitrogen with a methyl propionate group, a key step in the synthesis of remifentanil. This highlights the modularity of the synthetic approach, where different side chains can be introduced to modulate receptor affinity and pharmacokinetic profiles.

Conclusion and Future Perspectives

Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate is a testament to the power of strategic intermediate design in modern pharmaceutical development. Its efficient synthesis and versatile chemical handles provide a robust platform for the discovery and production of novel opioid analgesics. As the quest for safer and more effective pain management continues, the methodologies and principles outlined in this guide will remain highly relevant for researchers and scientists in the field. The continuous refinement of synthetic routes and the exploration of new chemical space around the 4,4-disubstituted piperidine core will undoubtedly lead to the next generation of important therapeutic agents.

References

- Analytical Methods.

- Wallach, J., & Brandt, S. D. (2016). Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues.PLoS ONE, 11(6), e0157021.

- Kiricojevic, V., et al. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.Journal of the Serbian Chemical Society.

- Catsoulacos, P. (1976). New compounds: derivatives of methyl 2-aminoacetyl-4,5-dimethoxyphenylacetate.Journal of Pharmaceutical Sciences, 65(4), 626-627.

- Mancilla Percino, T., & Cruz Hernandez, T. R. (2007). Synthesis of Methyl-2[N-subtituted-N-(2-hydroxyethyl)]amino-2-hydroxyacetates and 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones.Journal of the Mexican Chemical Society, 51(4), 185-192.

- NINGBO INNO PHARMCHEM CO.,LTD. 2-Methoxy-4-methylpyridine: A Cornerstone in Pharmaceutical Intermediate Synthesis.

- BenchChem. A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)benzoate.

- Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.ResearchGate.

- PrepChem. Synthesis of methyl 4-methoxy-acetoacetate.

- Pharma. Drugs Intermediates.

- Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya.ChemRxiv.

- World Anti-Doping Agency. (2019). The Prohibited List.

- Kotgire, S. S., et al. Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones.International Journal of PharmTech Research.

- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs.European Journal of Medicinal Chemistry, 273, 116364.

- Williams, P. D., et al. (1995). 1-(1-[4-[(N-acetyl-4-piperidinyl)oxy]-2-methoxybenzoyl]piperidin-4- yl)-4H-3,1-benzoxazin-2(1H)-one (L-371,257): a new, orally bioavailable, non-peptide oxytocin antagonist.Journal of Medicinal Chemistry, 38(23), 4634-4636.

- An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.ResearchGate.

- Analytical Methods.OPUS.

Sources

Topic: Reaction Conditions for the Esterification of Piperidin-4-ylacetic Acid

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Piperidin-4-ylacetic acid and its ester derivatives are pivotal structural motifs in medicinal chemistry, frequently incorporated into pharmacologically active agents to modulate properties such as solubility, cell permeability, and target binding.[1] The synthesis of these esters, however, presents a unique chemical challenge due to the molecule's bifunctional nature, containing both a carboxylic acid and a nucleophilic secondary amine within the piperidine ring. This application note provides a comprehensive guide to the primary synthetic strategies for the esterification of piperidin-4-ylacetic acid, detailing the underlying chemical principles, field-proven insights, and step-by-step protocols for direct and indirect methodologies.

The Synthetic Challenge: Chemoselectivity

The core challenge in the esterification of piperidin-4-ylacetic acid is achieving chemoselectivity. The secondary amine of the piperidine ring is both basic and nucleophilic. Under many reaction conditions, it can compete with the desired alcohol nucleophile, leading to side reactions, or become protonated, altering the substrate's solubility and reactivity. A successful strategy must therefore selectively target the carboxylic acid functional group while mitigating the reactivity of the piperidine nitrogen.

This guide explores three principal strategies to navigate this challenge:

-

Classic Acid Catalysis (Fischer-Speier Esterification): A direct, equilibrium-driven process.

-

Mild Coupling Agent-Mediated Esterification: A direct method using activating agents to avoid harsh conditions.

-

Indirect N-Protection Strategy: A robust, multi-step approach that ensures clean conversion by temporarily masking the amine.

Strategy I: Fischer-Speier Esterification

The Fischer-Speier esterification is a foundational organic reaction that converts a carboxylic acid and an alcohol into an ester using a strong acid catalyst.[2] This reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product.[3] This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, and/or by removing the water byproduct as it forms.[4][5]

Causality Behind Experimental Choices:

-

Acid Catalyst (H₂SO₄, p-TsOH): The catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[3][6]

-

Excess Alcohol: Le Châtelier's principle dictates that increasing the concentration of a reactant (the alcohol) will drive the reaction forward to favor product formation.

-

Heat (Reflux): The reaction is typically performed at reflux to increase the reaction rate.

Key Consideration for Piperidin-4-ylacetic Acid: The strong acid catalyst will protonate the basic piperidine nitrogen, forming an ammonium salt. While this deactivates the nitrogen as a competing nucleophile, it can reduce the substrate's solubility in the alcohol solvent. Therefore, a sufficient amount of acid catalyst is necessary to ensure both catalysis and complete protonation of the amine.

Protocol 1: Fischer-Speier Esterification of Piperidin-4-ylacetic Acid with Methanol

Materials:

-

Piperidin-4-ylacetic acid hydrochloride (or the free base)

-

Methanol (MeOH), anhydrous

-

Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

-

Suspend piperidin-4-ylacetic acid (1.0 eq) in methanol (10-20 mL per gram of acid).

-

Cool the mixture in an ice bath (0 °C).

-

Slowly and cautiously add concentrated sulfuric acid (1.5-2.0 eq) dropwise with vigorous stirring. Alternative: Thionyl chloride (1.2 eq) can be used, which generates HCl in situ and consumes the water byproduct.

-

Remove the ice bath and equip the flask with a reflux condenser.

-

Heat the reaction mixture to reflux (approx. 65 °C for methanol) and maintain for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Cool the mixture to room temperature and then concentrate under reduced pressure to remove the excess methanol.

-

Carefully dilute the residue with ice-cold water and basify to pH ~8-9 by the slow addition of saturated NaHCO₃ solution. Caution: CO₂ evolution.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ester.

-

Purify the product via column chromatography on silica gel if necessary.

Strategy II: Coupling Agent-Mediated Esterification

To avoid the harsh, high-temperature conditions of Fischer esterification, modern coupling agents can be used to activate the carboxylic acid under mild, neutral conditions. This is particularly advantageous for sensitive substrates. The most well-known of these methods is the Steglich esterification.[7][8]

Steglich Esterification

The Steglich esterification utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or a water-soluble equivalent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to act as a dehydrating agent.[8] The reaction is catalyzed by a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP).[7][9]

Causality Behind Experimental Choices:

-

DCC/EDC: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9] This intermediate is a potent acylating agent.

-

DMAP: DMAP acts as an acyl transfer catalyst. It reacts with the O-acylisourea to form a stable but highly reactive acylpyridinium salt. This intermediate is then attacked by the alcohol to form the ester, regenerating DMAP.[9] The use of DMAP is crucial for efficient esterification of alcohols and suppresses the formation of the N-acylurea byproduct, a common side reaction in carbodiimide couplings.[7][10]

The primary drawback of using DCC is the formation of the dicyclohexylurea (DCU) byproduct, which is often difficult to remove.[11] DCU has low solubility in many organic solvents and can often be removed by filtration, though co-elution during chromatography can be an issue.[12] Using water-soluble EDC circumvents this issue, as the corresponding urea byproduct can be removed with a simple aqueous wash.[1]

Diagram: Mechanism of Steglich Esterification

Caption: Mechanism of the Steglich esterification.

Protocol 2: Steglich Esterification using EDC/DMAP

Materials:

-

Piperidin-4-ylacetic acid

-

Alcohol (e.g., Benzyl alcohol) (1.0-1.2 eq)

-

EDC·HCl (1.2-1.5 eq)

-

DMAP (0.1-0.2 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Dilute HCl solution (e.g., 1M)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine, Anhydrous Na₂SO₄

Procedure:

-

Dissolve piperidin-4-ylacetic acid (1.0 eq), the alcohol (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

-

Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1M HCl (to remove unreacted DMAP and piperidine-containing starting material), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Modern Uronium/Aminium-Based Coupling Reagents

For challenging or sterically hindered couplings, uronium or aminium-based reagents such as HATU, HBTU, or COMU offer higher efficiency and faster reaction times.[13] These reagents are often used in peptide synthesis but are equally effective for ester formation.[11][13] They operate via a similar principle of activating the carboxylic acid, typically in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to neutralize the acid and any salts formed.

Strategy III: Indirect Esterification via N-Protection

For maximum control and to eliminate any possibility of side reactions at the piperidine nitrogen, an N-protection strategy is the most robust approach. This multi-step process involves:

-

Protection: Masking the piperidine nitrogen with a suitable protecting group.

-

Esterification: Performing the esterification on the N-protected intermediate.

-

Deprotection: Removing the protecting group to yield the final desired ester.

Causality Behind Experimental Choices:

-

Protecting Group Selection: The choice of protecting group is critical. It must be stable to the planned esterification conditions but readily removable under conditions that do not affect the newly formed ester. This concept is known as orthogonal protection.[14]

-

tert-Butoxycarbonyl (Boc): Introduced using Boc-anhydride ((Boc)₂O). It is stable to a wide range of non-acidic conditions, including those for Steglich esterification. It is easily removed with a strong acid like trifluoroacetic acid (TFA) or HCl in dioxane.[15]

-

Carboxybenzyl (Cbz): Introduced using benzyl chloroformate (Cbz-Cl). It is stable to acidic and mildly basic conditions and is typically removed by catalytic hydrogenolysis (H₂/Pd-C), a very mild method.[15]

-

Diagram: N-Protection Workflow for Esterification

Caption: Workflow for the N-Protection esterification strategy.

Protocol 3: N-Boc Protection and Subsequent Esterification

Part A: N-Boc Protection

-

Dissolve piperidin-4-ylacetic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Add a base such as sodium hydroxide (NaOH, 2.2 eq) and stir until the acid dissolves.

-

Cool the solution to 0 °C. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) dissolved in a small amount of dioxane.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Acidify the mixture to pH ~3 with cold 1M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield N-Boc-piperidin-4-ylacetic acid, which is often used without further purification.

Part B: Esterification and Deprotection

-

Use the N-Boc protected acid from Part A in a standard esterification protocol, such as the Steglich esterification (Protocol 2) . The N-Boc group is stable to these conditions.

-

After purification of the N-Boc protected ester, dissolve it in a 1:4 mixture of Trifluoroacetic Acid (TFA) and DCM.

-

Stir at room temperature for 1-2 hours until deprotection is complete (monitor by TLC).

-

Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM several times to remove residual TFA.

-

The final product is typically obtained as the TFA salt. It can be converted to the free base via neutralization and extraction as described in Protocol 1.

Summary and Method Selection

The optimal strategy for the esterification of piperidin-4-ylacetic acid depends on the scale of the reaction, the nature of the alcohol, and the presence of other sensitive functional groups in the molecule.

| Method | Reaction Conditions | Substrate Scope | Pros | Cons |

| Fischer-Speier | Harsh: Strong acid, high temp (reflux)[2] | Best for simple, unhindered, robust primary/secondary alcohols.[2] | Inexpensive reagents, simple setup, suitable for large scale.[4] | Low yields for hindered/sensitive substrates, requires high temp, potential for side reactions.[9] |

| Steglich (EDC/DMAP) | Mild: Room temperature, neutral pH[7] | Broad; works well for acid/base sensitive substrates and hindered alcohols.[9] | High yields, mild conditions, avoids rearrangement.[8] | More expensive reagents, byproduct removal can be challenging (DCC), DMAP is toxic.[12] |

| N-Protection | Multi-step; conditions vary by step | Most versatile; ideal for complex molecules with multiple functional groups. | Very clean reactions, high overall yields, predictable outcomes. | Adds two steps to the synthesis (protection/deprotection), increasing time and cost.[14] |

For rapid synthesis of simple esters where the alcohol is inexpensive and robust, the Fischer-Speier esterification is a viable, cost-effective choice. For substrates that are sensitive to acid or heat, or for more valuable coupling partners, the Steglich esterification offers a mild and efficient alternative. For complex, multi-functional molecules where reaction cleanliness and yield are paramount, the N-protection strategy is the most reliable and authoritative approach.

References

- Hudson, A. et al. (2011). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Organic Letters.

- BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Synthesis of (4-Methylpiperidin-1-yl)acetic Acid Derivatives. BenchChem.

-

Antonacci, A. et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

Anand, R., & Vimal. (1998). A Mild and Convenient Procedure for the Esterification of Amino Acids. Synthetic Communications. Available at: [Link]

-

Antonacci, A. et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. ACS Publications. Available at: [Link]

-

Pearson Education. (2024). Reactions of Amino Acids: Esterification. Pearson+. Available at: [Link]

-

Aapptec. Coupling Reagents. Aapptec Peptides. Available at: [Link]

-

Nguyen, V. K. et al. (2019). A Challenging Classic Coupling: Esterification of Camphoric Acid - a Steric-Hindered Polar Carboxylic Acid and Solanesol. VNU Journal of Science: Natural Sciences and Technology. Available at: [Link]

- U.S. Patent No. 5,424,476. (1995). Method for preparing amino acid esters. Google Patents.

-

Neises, B., & Steglich, W. (1990). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses. Available at: [Link]

-

Organic Chemistry Portal. Ester synthesis by esterification. Available at: [Link]

-

Wikipedia. Steglich esterification. Available at: [Link]

-

University of Missouri–St. Louis. The Fischer Esterification. Available at: [Link]

-

Munawar, S. et al. (2024). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Heliyon. Available at: [Link]

-

Organic Chemistry Portal. Steglich Esterification. Available at: [Link]

-

Chemistry LibreTexts. (2021). Protecting Groups in Organic Synthesis. Available at: [Link]

-

Wikipedia. Fischer–Speier esterification. Available at: [Link]

-

ResearchGate. A typical DCC + DMAP mediated Steglich esterification. Available at: [Link]

-

Goel, K. K. et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. Available at: [Link]

-

ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction?. Available at: [Link]

-

Wikipedia. Protecting group. Available at: [Link]

-

Baran, P. S. Protecting Groups. Scripps Research. Available at: [Link]

-

Munawar, S. et al. (2024). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. ResearchGate. Available at: [Link]

-

University of Rochester. Protecting Groups. Available at: [Link]

- World Intellectual Property Organization. (1997). Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders. Google Patents.

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

-

Organic Chemistry Portal. Fischer Esterification. Available at: [Link]

-

Oxford Learning Link. Appendix 6: Protecting groups. Available at: [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]

-

University of Colorado Boulder. Synthesis of Fragrant Esters. Available at: [Link]

-

Taylor, R. J. K. et al. (2015). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Natural Product Reports. Available at: [Link]

-

ResearchGate. (2016). How to purify esterification product?. Available at: [Link]

- U.S. Patent Application No. 2008/0269495 A1. (2008). Process for Preparation of Piperidine Carboxylic Acid. Google Patents.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 7. Steglich esterification - Wikipedia [en.wikipedia.org]

- 8. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Steglich Esterification [organic-chemistry.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. peptide.com [peptide.com]

- 12. researchgate.net [researchgate.net]

- 13. luxembourg-bio.com [luxembourg-bio.com]

- 14. Protecting group - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

Topic: Scale-up Synthesis Methods for Methyl 2-methoxy-2-piperidin-4-ylacetate

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Piperidine Scaffolds

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while providing a three-dimensional scaffold for precise pharmacophore presentation. The target molecule, methyl 2-methoxy-2-piperidin-4-ylacetate, represents a versatile building block. The 4-substituted piperidine motif, combined with a functionalized acetate side chain containing both ester and ether functionalities, offers multiple points for further chemical elaboration, making it a valuable intermediate in the synthesis of complex drug candidates.

This guide provides a comprehensive overview of a robust and scalable synthetic route to this key intermediate. We will move from a logical retrosynthetic analysis to detailed, field-tested protocols for each stage of the synthesis. The core of this application note is a comparative analysis of batch versus continuous flow hydrogenation for the critical pyridine ring reduction step, providing the end-user with the necessary data to select the most appropriate method for their scale-up needs.

Retrosynthetic Analysis and Strategy

A logical and scalable synthesis of methyl 2-methoxy-2-piperidin-4-ylacetate is best approached by constructing the complex side-chain on an aromatic pyridine precursor, followed by the reduction of the pyridine ring to the desired piperidine. This strategy is advantageous because it leverages the robust and well-documented chemistry of pyridine functionalization and the high-yielding nature of catalytic hydrogenation.

The key transformation is the reduction of the pyridine ring. Catalytic hydrogenation is the method of choice for this step on an industrial scale due to its efficiency, high atom economy, and the generation of clean products.[3] Our proposed synthesis, therefore, hinges on the successful preparation of the key intermediate, methyl 2-methoxy-2-(pyridin-4-yl)acetate.

Caption: Retrosynthetic pathway for the target molecule.

Part A: Synthesis of the Pyridine Precursor: Methyl 2-methoxy-2-(pyridin-4-yl)acetate

This multi-step synthesis is designed for robustness and scalability, using common reagents and transformations.

Protocol 1: Synthesis of Methyl 2-hydroxy-2-(pyridin-4-yl)acetate

This stage involves a three-step sequence starting from commercially available pyridine-4-carbaldehyde.

Step 1a: Synthesis of 2-Hydroxy-2-(pyridin-4-yl)acetonitrile

-

Rationale: This step utilizes a classic cyanohydrin formation. The use of sodium metabisulfite is a common industrial practice to generate cyanide in situ in a controlled manner, enhancing safety.

-

Procedure:

-

To a stirred solution of sodium metabisulfite (1.2 eq) in water, add pyridine-4-carbaldehyde (1.0 eq) at room temperature.

-

Stir the resulting slurry for 30 minutes.

-

In a separate vessel, prepare a solution of sodium cyanide (1.2 eq) in water.

-

Cool the aldehyde-bisulfite adduct slurry to 0-5 °C and slowly add the sodium cyanide solution, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyanohydrin, which is used directly in the next step.

-

Step 1b: Hydrolysis to 2-Hydroxy-2-(pyridin-4-yl)acetic acid

-

Rationale: Strong acidic hydrolysis is employed to convert the nitrile to a carboxylic acid. Concentrated HCl is effective and the resulting hydrochloride salt of the product often aids in its isolation and purification.

-

Procedure:

-

Add the crude cyanohydrin from the previous step to concentrated hydrochloric acid (10-12 volumes).

-

Heat the mixture to reflux (approx. 110 °C) and maintain for 6-8 hours, monitoring by TLC or HPLC for the disappearance of the starting material.

-

Cool the reaction mixture to room temperature and then to 0-5 °C to precipitate the hydrochloride salt of the product.

-

Filter the solid, wash with cold acetone, and dry under vacuum.

-

Step 1c: Esterification to Methyl 2-hydroxy-2-(pyridin-4-yl)acetate

-

Rationale: Fischer esterification is a straightforward and scalable method. Using a catalytic amount of a strong acid like sulfuric acid in excess methanol drives the reaction to completion.

-

Procedure:

-

Suspend the crude 2-hydroxy-2-(pyridin-4-yl)acetic acid hydrochloride in methanol (10 volumes).

-

Cool the suspension to 0-5 °C and slowly add concentrated sulfuric acid (0.2 eq).

-

Heat the mixture to reflux (65-70 °C) for 4-6 hours until the reaction is complete.

-

Cool the mixture and neutralize carefully with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the desired ester.

-

Protocol 2: O-Methylation to afford Methyl 2-methoxy-2-(pyridin-4-yl)acetate

-

Rationale: A Williamson ether synthesis is employed to methylate the secondary alcohol. Sodium hydride is a strong, non-nucleophilic base ideal for generating the alkoxide. Dimethyl sulfate is a cost-effective and reactive methylating agent for large-scale synthesis.

-

Procedure:

-

Charge a dry, inerted reactor with anhydrous tetrahydrofuran (THF, 10 volumes).

-

Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0-5 °C.

-

Slowly add a solution of methyl 2-hydroxy-2-(pyridin-4-yl)acetate (1.0 eq) in THF, maintaining the temperature below 10 °C.

-

Stir the mixture at room temperature for 1 hour.

-

Cool the mixture back to 0-5 °C and add dimethyl sulfate (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or vacuum distillation for scale-up.

-

Part B: Scale-up Hydrogenation to Methyl 2-methoxy-2-piperidin-4-ylacetate

The reduction of the pyridine ring is the key final step. The choice between batch and continuous flow hydrogenation depends on the scale, available equipment, and safety infrastructure.

Caption: General workflow for the hydrogenation step.

Method A: Batch Hydrogenation Protocol

-

Expertise & Trustworthiness: This classic method utilizes Adam's catalyst (PtO2) in an acidic medium. Acetic acid serves as both a solvent and an activator for the pyridine ring, facilitating its reduction.[4] This procedure is well-established for producing piperidine derivatives.[4] The reaction is self-validating through monitoring hydrogen uptake; the cessation of uptake indicates reaction completion.

-

Procedure:

-

Charge a high-pressure autoclave (e.g., a Parr hydrogenation apparatus) with methyl 2-methoxy-2-(pyridin-4-yl)acetate (1.0 eq) and glacial acetic acid (10-15 volumes).

-

Add Platinum(IV) oxide (PtO2, 1-5 mol%) catalyst under a nitrogen atmosphere.

-

Seal the reactor and purge several times with nitrogen, followed by hydrogen.

-

Pressurize the reactor with hydrogen to 50-80 bar.

-

Begin agitation and heat the reaction to 60-80 °C.

-

Monitor the reaction by observing the pressure drop. The reaction is complete when hydrogen uptake ceases (typically 12-24 hours).

-

Cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purge the reactor with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid.

-

Dissolve the residue in water, cool to 0-5 °C, and carefully basify with a 50% NaOH solution to pH > 12.

-

Extract the product with a suitable solvent like ethyl acetate or dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify by vacuum distillation.

-

Method B: Continuous Flow Hydrogenation Protocol

-

Expertise & Trustworthiness: Flow chemistry offers significant advantages for the scale-up of hazardous reactions like hydrogenation by minimizing the volume of reactants under high pressure at any given time.[5] This enhances safety and control. The use of a packed-bed reactor with a supported catalyst like Palladium on carbon (Pd/C) allows for easy separation of the catalyst from the product stream and potential for catalyst reuse.

-

Procedure:

-

Prepare a stock solution of methyl 2-methoxy-2-(pyridin-4-yl)acetate in acetic acid or a suitable alcohol like methanol.

-

Set up a continuous flow hydrogenation reactor (e.g., H-Cube® or similar) equipped with a packed-bed catalyst cartridge (e.g., 10% Pd/C).

-

Set the desired reaction parameters: temperature (e.g., 80-100 °C), hydrogen pressure (e.g., 80-100 bar), and flow rate (e.g., 1.0 mL/min).

-

Pump the substrate solution through the heated and pressurized catalyst bed.

-

Collect the output from the reactor. The system's steady state provides a continuous stream of the hydrogenated product.

-

The workup of the collected product stream is similar to the batch process: neutralization, extraction, drying, and concentration.

-

The final product is purified by vacuum distillation.

-

Data Summary and Comparison

| Parameter | Method A: Batch Hydrogenation | Method B: Continuous Flow |

| Typical Catalyst | PtO2 (Adam's Catalyst) | 5-10% Pd/C, Pt/C |

| Safety | Higher risk due to large volume of H2 and reactants under pressure. | Inherently safer; small reaction volume under pressure at any time. |

| Scalability | Requires larger, specialized high-pressure reactors. | Easily scaled by running the system for longer durations ("scaling out"). |

| Throughput | Limited by batch size and reaction/turnaround time. | High throughput, suitable for large quantity production. |

| Catalyst Handling | Filtration required after each batch; potential for pyrophoric catalyst exposure. | Catalyst is contained in a cartridge; simplified handling and potential for reuse. |

| Process Control | Good control over a single batch. | Excellent control over temperature, pressure, and residence time. |

| Estimated Yield | >90% | >95% |

References

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-containing Aromatic Compounds - ChemRxiv. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGroMLhS23JQryE2YWm6ZRbVJ57OSrAUW8fEqAZBXK5l8bjXUGxpQISNhMZ5uRjrtkoWfvF8efNqlZ3iiuxCdwrU_bfxKkROw_xHF9uKGST8mfCreqCWZX3QJ-x5DxgSn1FZrp2GB2mtdfkLtQRNFoUumUO9Q==]

- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds | Journal of the American Chemical Society. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5RrNO-vaWuxK-cJyIOx--CN1WOxFFcImrSEyXmv0jYjwsHKhdCxpSD4c31j2-pOWioAzQk2pvdJX9YoG6iQGYdylMSrllzoCJJbMRlUIF_JBUZo60u72feM0cc-t4Ypp6u9ZrMDj4wQ==]

- Difficult Hydrogenations – Saturation of Functionalized Pyridines - ThalesNano. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZ3qoWbx788yTPVWvQOZQKMj1bBuy_IgdqV4kn6orSS0PHNbMkG8LT-tt69reKuU0T25TlXL8zPeYsBVq3z-vgq5cxYFByEYzVWVs7hR3nGID3GIsydbpBC8o8Se-effv8zC7sI8MDGw0EYvqMMHfs3sMufDTIWP7EhB0rveegULHMdkro31h47MZVRYSqxC2G7TvheZMvFBixh-zoWyC0qw==]

- Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiG3H4K2YyGjrvcwzjR18_QYmKC9De2uCjJpD8NZS7YXBj_S9Wz-IgFRkjocJFa-m7z0YnMAOqnChHxYMzeqNRfaQTvk613M7ls8AN3dAu1te9UqNz1i35KyZZtw-WQZSS4LqWYHLWrDTjXk4=]

- Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbIJREhyse1WgfwZLPTdF_l067o8_aIBCtISZiHcKL8UtsYUlhcHnkBDDX3XT9PKfVuVj_QiIRZ5xGfQJ7eTXg495g4BGGVCfOSh8PkDHR7N47epoZvJXEeYeUeYaBHNxdge6XOiDYQBWvDTLYpeIZC1e7dEL6OIs=]

- CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-x8uclrI8rIpLBwkWPzymbj3oMnPfuTOKN4R147oEf82qA0zMlWVM73ItJyF9YZD0hP6afA8Xz8ZewIHRsr1ZZqH9slo54s9IAOpxn6BgJ17f9VPzkJxzpDS_Buiw6k-mxfwhu3SsOmt6RjYNVj7bUq9nVDkphhiEzSzfFh2mdjuSwFCosJ2x3pcl9galXmH1ctaXLx-JbEoWDUPLOmXaPOQ13tBJBQWbcdM=]

- Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - Beilstein Journals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGV2IA6rz5NP5HAKS6pYb4X0UFXu-DiKaQJnNseS4AL25XJ1r-NJyIMT14GF1UopXwiqt_WBJK91AUxaY4GHNrhW98WB9TkWlD49Hv8EwFHdoMZFogoaMNLarm4J1WGKSyw_h_fWIuSiMr-6X0QTF8NQ==]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. thalesnano.com [thalesnano.com]

Application Notes and Protocols for the Handling and Storage of Piperidine Ester Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine and its derivatives are foundational scaffolds in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] The incorporation of an ester functional group into a piperidine-containing molecule, creating a piperidine ester derivative, is a common strategy in drug design to modulate properties such as lipophilicity, cell permeability, and pharmacokinetic profiles. However, the presence of the ester linkage introduces specific challenges related to the chemical stability of these molecules. Ester hydrolysis, in particular, is a primary degradation pathway that can compromise the efficacy, safety, and shelf-life of these compounds.[3]

These application notes provide a comprehensive guide to the proper handling and storage of piperidine ester derivatives. The protocols outlined herein are designed to ensure the integrity of the compound and the safety of laboratory personnel. By understanding the chemical liabilities of these molecules and implementing appropriate handling and storage strategies, researchers can mitigate the risk of degradation and ensure the reliability of their experimental results.

Core Principles of Chemical Stability for Piperidine Ester Derivatives